![molecular formula C11H13NO4S B2564927 甲基(2E)-3-{3-[(甲磺酰基)氨基]苯基}丙烯酸酯 CAS No. 519044-87-2](/img/structure/B2564927.png)
甲基(2E)-3-{3-[(甲磺酰基)氨基]苯基}丙烯酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate is an organic compound with a complex structure that includes a methylsulfonyl group and an acrylate moiety
科学研究应用
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate typically involves the reaction of methyl acrylate with 3-[(methylsulfonyl)amino]phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in a suitable solvent like toluene. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The acrylate moiety can be reduced to form the corresponding saturated ester.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method for reducing the acrylate moiety.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Saturated esters.
Substitution: Halogenated or nitrated phenyl derivatives.
作用机制
The mechanism of action of methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate involves its interaction with molecular targets such as enzymes and receptors. The methylsulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The acrylate moiety can undergo Michael addition reactions with thiol groups in proteins, further contributing to its biological effects .
相似化合物的比较
Similar Compounds
- Methyl (2E)-3-[4-(sulfooxy)phenyl]acrylate
- Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
Uniqueness
Methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate is unique due to the presence of both a methylsulfonyl group and an acrylate moiety, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, distinguishing it from other similar compounds .
属性
IUPAC Name |
methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLCMXWSFKFAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[(3-Methylbutyl)amino]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2564844.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride](/img/structure/B2564847.png)
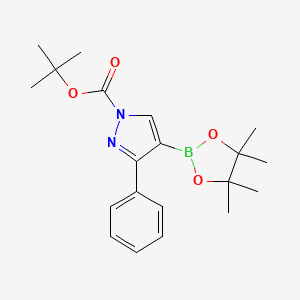
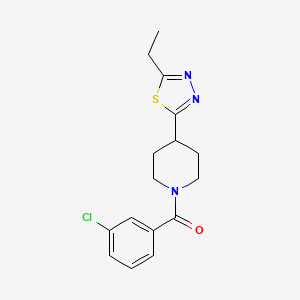
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)
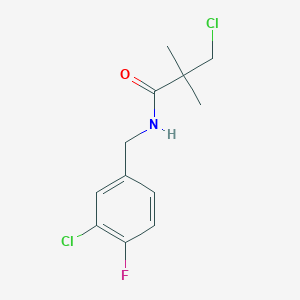

![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/new.no-structure.jpg)
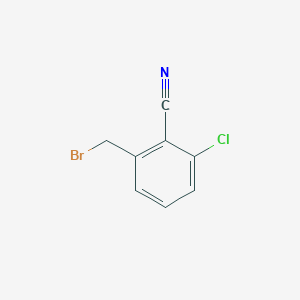
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)
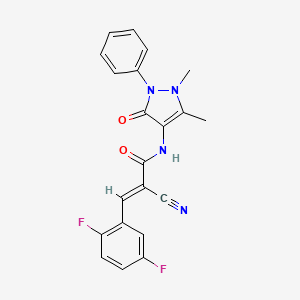
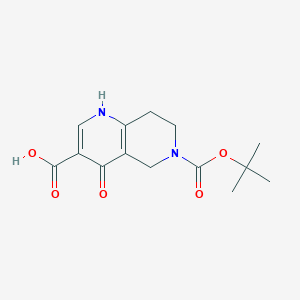
![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)
